molecular formula C18H24O2 B8182642 4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran

4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8182642
M. Wt: 272.4 g/mol
InChI Key: LJZGLQGOVMWFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound characterized by the presence of a tetrahydropyran ring, a tert-butyl group, and an ethynylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethynyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(tert-Butyl)-6-ethynylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications that are not observed in simpler analogs. The presence of the tetrahydropyran ring, tert-butyl group, and ethynylphenoxy moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[(2-tert-butyl-6-ethynylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-15-7-6-8-16(18(2,3)4)17(15)20-13-14-9-11-19-12-10-14/h1,6-8,14H,9-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZGLQGOVMWFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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